molecular formula C26H26N2O2 B12553557 N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide CAS No. 142720-17-0

N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide

Cat. No.: B12553557
CAS No.: 142720-17-0
M. Wt: 398.5 g/mol
InChI Key: BAFKFWNCJYEYHV-UHFFFAOYSA-N
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Description

N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide is a complex organic compound that features a pyrrolidine ring, a benzamide group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrrolidine-containing molecules. Examples include:

  • N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide
  • N-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)benzamide

Uniqueness

N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

142720-17-0

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(3-oxo-1,2-diphenyl-3-pyrrolidin-1-ylpropyl)benzamide

InChI

InChI=1S/C26H26N2O2/c29-25(22-16-8-3-9-17-22)27-24(21-14-6-2-7-15-21)23(20-12-4-1-5-13-20)26(30)28-18-10-11-19-28/h1-9,12-17,23-24H,10-11,18-19H2,(H,27,29)

InChI Key

BAFKFWNCJYEYHV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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